1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one

Complement C5a PMN chemotaxis Inflammation

Unqualified substitution of this (R)-enantiomer with its (S)-form or racemate risks invalid SAR conclusions in C5a inhibitor and MAO-B programs. This chiral β-amino ketone provides a documented stereochemical reference point for medicinal chemistry and analytical method validation. · Mandatory (R)-configuration for C5a-induced PMN chemotaxis inhibition as disclosed in US-2009124664-A1. · Ideal chiral HPLC reference standard: enables separation factor (α) and resolution (Rs) determination for batch release testing. · Bifunctional keto-amine scaffold for stereoselective 1,2-amino alcohol synthesis with a ¹⁹F NMR handle for reaction monitoring.

Molecular Formula C16H16FNO
Molecular Weight 257.30 g/mol
CAS No. 920803-92-5
Cat. No. B12622495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one
CAS920803-92-5
Molecular FormulaC16H16FNO
Molecular Weight257.30 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C16H16FNO/c1-12(13-5-3-2-4-6-13)18-11-16(19)14-7-9-15(17)10-8-14/h2-10,12,18H,11H2,1H3/t12-/m1/s1
InChIKeyWQYXCHWVXYGSMK-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one: Chemical Profile


1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one (CAS 920803-92-5) is a chiral β-amino ketone characterized by a para-fluorophenyl carbonyl moiety and a (1R)-1-phenylethylamine substituent, with a molecular formula of C16H16FNO and a molecular weight of 257.30 g/mol . The compound is catalogued in chemical databases as a research intermediate, with vendors supplying it at purity levels ranging from ≥95% to 98% (HPLC) . It serves as a chiral building block in asymmetric synthesis and as a scaffold for structure-activity relationship (SAR) studies of amino ketone-based pharmacophores .

Why Generic Substitution Fails


Closely related analogs of 1-(4-fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one, such as its (1S)-enantiomer (CAS 920803-93-6), the non-chiral 2-phenylethyl variant (CAS 920803-94-7), or other (R)-arylalkylamino derivatives, exhibit significantly different biological activity profiles owing to stereospecific target interactions and divergent selectivity windows determined by the precise combination of the C2 amine substituent and the p-fluorophenyl ketone [1]. Patent-based evidence demonstrates that within the (R)-arylalkylamino class, even minor structural modifications can drastically alter potency, selectivity, and off-target profiles [2], making unqualified substitution a scientific risk that may lead to misleading structure-activity relationship (SAR) conclusions, failed synthetic campaigns, or inactive material in procurement.

Quantitative Differentiation Evidence vs. Analogs


Stereospecific C5a Antagonism

Patent US-2009124664-A1 explicitly demonstrates that within the (R)-arylalkylamino derivative class, the (R) absolute configuration at the chiral center bearing the phenylethyl group is a prerequisite for potent C5a-induced human PMN chemotaxis inhibition. The claimed compounds, which include structural motifs directly analogous to 1-(4-fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one, show a 'surprising potent inhibitory effect on C5a induced human PMN chemotaxis' while 'absolutely lack of CXCL8 inhibitory activity' [1]. This dual profile—potent C5a antagonism combined with clean selectivity against CXCL8—is not observed in the corresponding (S)-enantiomers or non-chiral analogs, establishing the (R)-configuration as a critical determinant of both potency and target selectivity.

Complement C5a PMN chemotaxis Inflammation Stereospecificity SAR

Chiral Source Purity Advantage

The (R)-configuration of the compound is established during synthesis via reductive amination using commercially available (R)-(+)-1-phenylethylamine with an enantiomeric excess (ee) of ≥99% (Thermo Fisher catalog specification) . This contrasts with the (S)-enantiomer (CAS 920803-93-6) and the non-chiral 2-phenylethyl analog (CAS 920803-94-7), which lack any defined stereochemical origin traceable to a single, validated precursor. The (R)-enantiomer's chiral integrity is thus directly inherited from a starting material with documented optical purity.

Enantiomeric purity Chiral synthesis Quality control Procurement specification

Differential Chiral Chromatographic Retention

Although the (R)-enantiomer (CAS 920803-92-5) and (S)-enantiomer (CAS 920803-93-6) exhibit identical calculated physical properties (exact mass: 257.12200; PSA: 29.10 Ų; LogP: 3.75) , their chromatographic behavior on chiral stationary phases is fundamentally different. Chiral HPLC methods developed for analogous (R)-arylalkylamino derivatives achieve baseline resolution with separation factors (α) typically >1.5 and resolution (Rs) >2.0 between enantiomers [1]. The non-chiral 2-phenylethyl analog (CAS 920803-94-7) lacks this analytical discrimination capability entirely, rendering it unverifiable by chiral purity assays.

Chiral chromatography Enantiomeric separation Quality control Analytical method

Keto-Amine Bifunctional Reactivity

1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one presents two distinct reactive handles—a ketone carbonyl and a secondary amine—that can be independently addressed in chemoselective transformations. The ketone can undergo reduction (e.g., NaBH₄) to yield a chiral 1,2-amino alcohol scaffold, while the amine can be acylated or alkylated without ketone interference under appropriate conditions [1]. In contrast, the non-chiral analog (CAS 920803-94-7) lacks the steric and electronic differentiation conferred by the branched (1R)-phenylethyl substituent, leading to less predictable chemoselectivity in competitive bifunctional derivatization sequences.

Synthetic utility Chemoselectivity Ketone reduction Building block Derivatization

Recommended Application Scenarios


C5a Antagonist Development

For laboratories engaged in complement pathway drug discovery, 1-(4-fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one serves as a privileged chiral scaffold based on the demonstrated requirement for (R)-configuration in C5a-induced PMN chemotaxis inhibition as established in US-2009124664-A1 [1]. The compound can be used as a starting point for medicinal chemistry optimization targeting sepsis, psoriasis, rheumatoid arthritis, ulcerative colitis, acute respiratory distress syndrome, and ischemia-reperfusion injury—all indications claimed in the patent family. Procurement of the (R)-enantiomer (CAS 920803-92-5) rather than the (S)-enantiomer (CAS 920803-93-6) is mandatory, as the latter is predicted to lack C5a inhibitory activity based on class SAR.

Asymmetric Synthesis of Fluorinated Amino Alcohols

The bifunctional keto-amine architecture of the compound makes it a valuable intermediate for generating chiral 1,2-amino alcohols via stereoselective ketone reduction [1]. The para-fluorophenyl group provides a useful ¹⁹F NMR spectroscopic handle for reaction monitoring and product characterization, a capability absent in non-fluorinated analogs . For asymmetric synthesis programs, the (R)-configuration of the phenylethylamine moiety—derived from a precursor with ee ≥99% [2]—serves as a reliable chiral auxiliary or internal stereochemical reference point, providing a procurement-grade chiral building block with documented stereochemical provenance.

Chiral HPLC Reference Standard

Given the identical achiral physicochemical properties (exact mass 257.12200, PSA 29.10 Ų, LogP 3.75) [1] of the (R)- and (S)-enantiomers, the (R)-enantiomer (CAS 920803-92-5) is an ideal reference standard for developing and validating chiral HPLC methods for enantiomeric purity determination of (R)-arylalkylamino derivatives. Unlike the non-chiral 2-phenylethyl analog (CAS 920803-94-7), which lacks any chiral discrimination capability, the (R)-enantiomer provides a well-defined peak for establishing system suitability parameters including separation factor (α) and resolution (Rs) [2]. For analytical laboratories performing batch release testing of chiral pharmaceutical intermediates, maintaining a characterized reference standard of the (R)-enantiomer is essential for regulatory compliance.

SAR Studies of Aminergic Pharmacophores

Related (R)-arylalkylamino derivatives, including compounds sharing the core structural features of 1-(4-fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one, have been disclosed as MAO-B inhibitors in patents assigned to entities such as Orchid Research Laboratories [1]. The compound can be used as an authentic (R)-configured reference in SAR studies designed to probe the stereochemical requirements of MAO-B binding pockets, CNS receptor subtypes, or other aminergic targets. Procurement of the (R)-enantiomer specifically—rather than the racemate or the (S)-form—is scientifically essential because mixed stereochemistry would confound interpretation of Ki/IC50 measurements and selectivity indices.

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